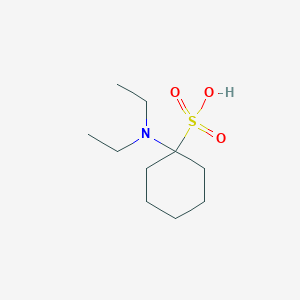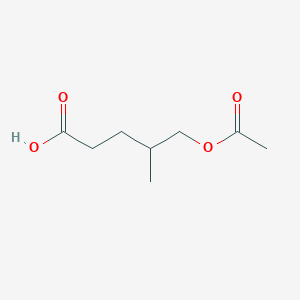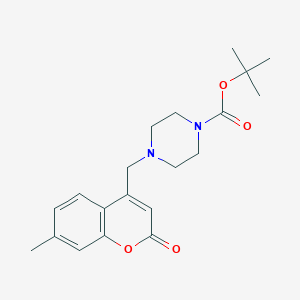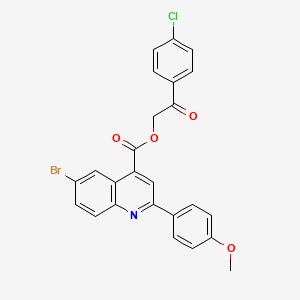
Methyl 2-(methylsulfanyl)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylthio)-4-pyridinecarboxylate, AldrichCPR, is a chemical compound with the molecular formula C8H9NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a methylthio group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)-4-pyridinecarboxylate typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(methylthio)-4-pyridinecarboxylate can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, reduced reaction times, and higher yields. The use of catalysts like Raney nickel can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(methylthio)-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or alkoxy derivatives
Applications De Recherche Scientifique
Methyl 2-(methylthio)-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(methylthio)-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in the inhibition or activation of specific enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 2-(methylthio)-4-pyridinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-(methylthio)benzoate: Similar in structure but with a benzene ring instead of a pyridine ring.
4-Methyl-2-(methylthio)pyridine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
2-Methyl-4-pyridinecarboxylate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
The uniqueness of Methyl 2-(methylthio)-4-pyridinecarboxylate lies in its combination of the methylthio and carboxylate groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
74470-39-6 |
|---|---|
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
methyl 2-methylsulfanylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-9-7(5-6)12-2/h3-5H,1-2H3 |
Clé InChI |
IOWBEZLBCKONCE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-butoxyphenyl)-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045100.png)


![2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12045121.png)

![3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12045136.png)


![4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12045155.png)
![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)

![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)
